2-[(4-fluorophenyl)sulfanyl]propanoic acid
Description
2-[(4-Fluorophenyl)sulfanyl]propanoic acid (CAS: 155059-10-2) is a sulfur-containing carboxylic acid derivative with the molecular formula C₉H₉FO₂S and a molecular weight of 200.23 g/mol . Its structure features a propanoic acid backbone substituted at the α-position with a sulfanyl group linked to a 4-fluorophenyl ring. Synonyms include 2-(4-fluorophenylthio)propionic acid and SCHEMBL5110593 .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGVRKXPYLZLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]propanoic acid typically involves the reaction of 4-fluorothiophenol with a suitable propionic acid derivative. One common method includes the use of a zinc reagent prepared from trimethyl-chlorosilane as a zinc powder activating agent. The reaction proceeds under the action of a catalyst-ligand system, resulting in the formation of the desired product through hydrolysis .
Industrial Production Methods
Industrial production of 2-[(4-fluorophenyl)sulfanyl]propanoic acid follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and ligands to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-[(4-Methylphenyl)sulfanyl]propanoic acid
- Molecular Formula : C₁₀H₁₂O₂S
- Molecular Weight : 196.26 g/mol
- Key Differences : The 4-methylphenyl substituent increases hydrophobicity compared to the fluoro analog. This compound (CAS: 17431-98-0) is used in studies exploring steric effects on reactivity .
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid
Variations in the Sulfur-Containing Group
2-[(Trifluoromethyl)sulfanyl]propanoic acid
- Molecular Formula : C₄H₅F₃O₂S
- Molecular Weight : 174.14 g/mol
- Key Differences : Replaces the aromatic ring with a trifluoromethyl group, significantly altering electronic properties. It is a liquid (unlike solid aryl derivatives) and poses handling risks (signal word: Danger) .
2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid
- Molecular Formula: C₁₄H₁₂FNO₄S
- Molecular Weight : 309.31 g/mol
- This derivative has been explored in glycine transporter inhibition studies .
Functionalized Derivatives
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid
- Molecular Formula: C₁₁H₁₂FNO₃S
- Molecular Weight : 257.28 g/mol
Data Table: Key Properties of Selected Compounds
Biological Activity
2-[(4-Fluorophenyl)sulfanyl]propanoic acid, a compound featuring a fluorinated phenyl group and a sulfanyl moiety, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of 2-[(4-fluorophenyl)sulfanyl]propanoic acid can be represented as follows:
This compound features:
- A 4-fluorophenyl group, which enhances its lipophilicity and potential receptor interactions.
- A sulfanyl functional group, which may contribute to its biological activity through redox reactions or interactions with biological thiols.
The biological activity of 2-[(4-fluorophenyl)sulfanyl]propanoic acid is primarily attributed to its ability to interact with various enzyme systems. Notably, it has been studied for its inhibitory effects on enzymes such as:
- Tyrosinase : A key enzyme in melanin biosynthesis. Inhibition of tyrosinase can lead to reduced melanin production, making this compound a candidate for skin-whitening agents. Recent studies have shown that derivatives with the 4-fluorophenyl group exhibit significant inhibitory activity against tyrosinase, with IC50 values ranging from 0.19 to 1.72 μM .
- Dipeptidyl Peptidase-4 (DPP-4) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds similar to 2-[(4-fluorophenyl)sulfanyl]propanoic acid have shown promise as DPP-4 inhibitors, potentially aiding in glycemic control .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-[(4-fluorophenyl)sulfanyl]propanoic acid and its analogs:
| Compound | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| 2-[(4-Fluorophenyl)sulfanyl]propanoic acid | Tyrosinase | 0.19 - 1.72 | |
| Analog A (with similar structure) | DPP-4 | 5.0 | |
| Analog B (substituted variant) | Tyrosinase | <10 |
Case Studies
- Tyrosinase Inhibition Study : A study conducted on various fluorinated phenyl compounds demonstrated that those with the 4-fluorophenyl moiety exhibited enhanced inhibition of tyrosinase compared to their unsubstituted counterparts. The presence of fluorine was critical for increasing binding affinity and inhibitory potency .
- DPP-4 Inhibition Analysis : Another investigation into structurally related compounds revealed that modifications leading to increased lipophilicity significantly improved DPP-4 inhibition. The study suggested that compounds similar to 2-[(4-fluorophenyl)sulfanyl]propanoic acid could be developed into effective antidiabetic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
